molecular formula C15H27NO3 B160420 N-undecanoyl-L-Homoserine lactone CAS No. 216596-71-3

N-undecanoyl-L-Homoserine lactone

Cat. No.: B160420
CAS No.: 216596-71-3
M. Wt: 269.38 g/mol
InChI Key: YAWJNUREPGJHSG-ZDUSSCGKSA-N
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Description

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It plays a crucial role in the communication between bacterial cells, regulating gene expression in response to changes in cell population density.

Biochemical Analysis

Biochemical Properties

N-undecanoyl-L-Homoserine lactone is involved in the production, release, and detection of small diffusible signaling molecules called autoinducers . These autoinducers, including this compound, generally consist of a fatty acid coupled to a homoserine lactone (HSL) . The differences in acyl length, C3 substitution, and the presence or absence of one or more carbon-carbon double bonds in the fatty acid chain confer signaling specificity through the affinity of the LuxR family of transcriptional regulators .

Cellular Effects

This compound influences cell function by controlling gene expression in response to increased cell density . This impacts cell signaling pathways, gene expression, and cellular metabolism . It is particularly involved in the regulation of biofilm formation and the production of virulence factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the production, release, and detection of small diffusible signaling molecules called autoinducers . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .

Temporal Effects in Laboratory Settings

It is known that it plays a role in the regulation of gene expression in response to increased cell density , suggesting that its effects may change as cell density increases.

Metabolic Pathways

This compound is involved in the quorum-sensing signaling pathway . It interacts with the LuxR family of transcriptional regulators, influencing their affinity and thus modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-undecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with undecanoic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-undecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Quorum Sensing Studies :
    • N-undecanoyl-L-Homoserine lactone serves as a model compound for studying quorum sensing mechanisms. Researchers utilize it to investigate how bacteria communicate and coordinate their activities based on population density .
  • Biofilm Formation :
    • This compound is involved in biofilm development, where it regulates the transition from planktonic to sessile lifestyles in bacteria. Studies have shown that C11-HSL can enhance biofilm stability and resilience, making it a critical focus for understanding microbial ecology and pathogenicity .
  • Virulence Regulation :
    • This compound has been implicated in the regulation of virulence factors in various pathogens. Its role in modulating gene expression related to pathogenicity makes it a target for developing anti-virulence strategies in clinical microbiology .
  • Biosensor Development :
    • The compound's ability to induce specific gene expression makes it useful in designing biosensors for detecting bacterial populations and assessing environmental conditions. These biosensors can be employed in wastewater treatment and monitoring microbial communities .

Case Studies

  • Case Study 1: Biofilm Dynamics :
    In a study examining biofilm formation in Pseudomonas aeruginosa, researchers found that the presence of this compound significantly increased biofilm biomass compared to control conditions. This highlights its role in enhancing microbial community structure and function .
  • Case Study 2: Virulence Factor Expression :
    A study focused on Vibrio cholerae demonstrated that exposure to C11-HSL led to increased expression of cholera toxin genes, linking quorum sensing with virulence regulation. This finding underscores the potential for targeting AHL signaling pathways to mitigate infections .

Comparison with Similar Compounds

N-undecanoyl-L-Homoserine lactone is part of the N-acyl homoserine lactone family, which includes compounds with varying acyl chain lengths and functional groups. Similar compounds include:

  • N-decanoyl-L-Homoserine lactone
  • N-dodecanoyl-L-Homoserine lactone
  • N-3-oxo-dodecanoyl-L-Homoserine lactone

These compounds share a common homoserine lactone core but differ in their acyl side chains, affecting their stability, solubility, and biological activity. This compound is unique due to its specific acyl chain length, which influences its role in quorum sensing and its interactions with bacterial receptors .

Biological Activity

N-undecanoyl-L-homoserine lactone (C11-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing. These compounds play significant roles in regulating various biological processes, including virulence, biofilm formation, and host interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on mammalian cells, and potential applications in biotechnology and medicine.

  • Chemical Formula : C15H27NO3
  • Molecular Weight : 269.39 g/mol
  • Structure : Characterized by a homoserine lactone ring and an undecanoic acid side chain.

This compound functions primarily as a quorum-sensing molecule in Gram-negative bacteria. It regulates gene expression in response to population density, enabling bacteria to coordinate group behaviors such as biofilm formation and virulence factor production.

  • Quorum Sensing : this compound is synthesized by bacteria such as Pseudomonas aeruginosa. It binds to specific receptors (LasR) leading to the activation of genes responsible for virulence and biofilm development .
  • Host Interaction : Recent studies indicate that AHLs can modulate host immune responses. For example, they can induce apoptosis in human cells and affect the proliferation of epithelial cells .
  • Cellular Effects : this compound has been shown to influence intracellular signaling pathways, including those involving calcium mobilization and inflammatory responses .

Biological Effects on Mammalian Cells

This compound exhibits various biological effects on mammalian cells:

  • Immune Modulation : It has been reported to enhance phagocytosis in human immune cells, thereby influencing inflammation and immune responses .
  • Cytotoxicity : Studies have demonstrated that AHLs can induce cytotoxic effects in human granulocytes and monocytes, with implications for understanding bacterial pathogenesis .
  • Cell Proliferation : AHLs can inhibit cell proliferation in certain contexts, which may be linked to their role in bacterial virulence .

Case Studies

Several studies have explored the biological activity of this compound:

  • Virulence Factor Production : In Pseudomonas aeruginosa, this compound was shown to regulate the expression of genes involved in virulence, contributing to the pathogenicity of this bacterium in infections .
  • Biofilm Formation : Research demonstrated that this compound promotes biofilm formation through its interaction with quorum-sensing pathways, which is critical for bacterial survival in hostile environments .
  • Host-Microbe Interaction Studies : A study investigated the effects of AHLs on gut microbiota and their potential role in modulating host immune responses, revealing that changes in AHL profiles could influence health outcomes in individuals with inflammatory bowel disease (IBD) .

Applications

Given its biological activity, this compound has potential applications:

  • Biocontrol Agents : Due to its ability to modulate microbial communities, it could be utilized in agricultural settings to enhance plant growth or suppress pathogenic bacteria.
  • Antimicrobial Formulations : As part of antimicrobial compositions, it may enhance the efficacy of wound care products by targeting bacterial communication systems .
  • Research Tool : Its role as a signaling molecule makes it valuable for studying microbial behavior and developing strategies against biofilm-associated infections.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWJNUREPGJHSG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025436
Record name N-Undecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216596-71-3
Record name N-Undecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-undecanoyl-L-Homoserine lactone
N-undecanoyl-L-Homoserine lactone
N-undecanoyl-L-Homoserine lactone
N-undecanoyl-L-Homoserine lactone
N-undecanoyl-L-Homoserine lactone
N-undecanoyl-L-Homoserine lactone

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